molecular formula C12H7F3O2S B13930856 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid CAS No. 115933-16-9

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid

Cat. No.: B13930856
CAS No.: 115933-16-9
M. Wt: 272.24 g/mol
InChI Key: AJNSLVSYANTKPB-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 4-(trifluoromethyl)phenyl group and a carboxylic acid group at the 2-position. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications.

Properties

CAS No.

115933-16-9

Molecular Formula

C12H7F3O2S

Molecular Weight

272.24 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)

InChI Key

AJNSLVSYANTKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Lithiation and Carboxylation of Thiophene Derivatives

A foundational method for preparing thiophene-2-carboxylic acids involves directed lithiation at the 5-position of a substituted thiophene, followed by carbonation with carbon dioxide.

Example (From Patent CN103275061A):

  • Starting material: 2-chlorothiophene
  • Reagents: n-Butyllithium (n-BuLi), carbon dioxide (CO₂)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Cooling to ≤ -30 °C during lithiation; stirring under inert atmosphere
  • Procedure:
    • Add n-BuLi dropwise to 2-chlorothiophene in THF at ≤ -30 °C.
    • Stir for at least 30 minutes to allow lithiation at the 5-position.
    • Introduce CO₂ gas to the reaction mixture to form the carboxylate intermediate.
    • Quench with water and acidify to pH ~2 with hydrochloric acid to precipitate the carboxylic acid.
  • Yield: Approximately 70.8% for 5-chlorothiophene-2-carboxylic acid (a key intermediate).

This method can be adapted for thiophenes bearing substituents such as 4-(trifluoromethyl)phenyl groups by starting from appropriately substituted thiophene precursors or by subsequent cross-coupling.

Cross-Coupling Reactions for Aryl Substitution

The introduction of the 4-(trifluoromethyl)phenyl group at the 5-position of thiophene is commonly achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

  • Typical procedure:

    • Use 5-bromo- or 5-iodo-thiophene-2-carboxylic acid or ester as the coupling partner.
    • React with 4-(trifluoromethyl)phenylboronic acid (Suzuki) or 4-(trifluoromethyl)phenylstannane (Stille).
    • Employ Pd(0) catalysts under inert atmosphere.
    • Choose solvents like toluene, DMF, or dioxane, often with a base such as K₂CO₃ or NaOH.
    • Reaction temperatures typically range from 80 to 110 °C.
  • Outcome:

    • Efficient formation of the 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid or its ester derivatives.
    • Subsequent hydrolysis of esters to acids if needed.

While specific experimental details for this exact compound are limited in the sources, this strategy is standard for similar thiophene derivatives.

Alternative Synthetic Routes

According to literature on related trifluoromethylated thiophene carboxylic acids:

  • Starting from 1,1,1-trifluoro-3-phenylpropan-2-one, reaction with phosphorus oxychloride and methyl 2-mercaptoacetate can yield 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid analogs.
  • Slow evaporation crystallization from methanol can be used to purify the final product.

This route offers a complementary approach but may require more steps and specific reagents.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield (%) Notes
Directed Lithiation & Carboxylation 2-chlorothiophene n-BuLi (≤ -30 °C), CO₂, THF ~70.8 Used for 5-chlorothiophene-2-carboxylic acid; adaptable for substituted thiophenes
Pd-Catalyzed Cross-Coupling 5-bromo/iodo-thiophene-2-carboxylic acid 4-(trifluoromethyl)phenylboronic acid, Pd catalyst, base, 80-110 °C Variable Standard method for aryl substitution on thiophenes
Cyclization from trifluoro-phenyl ketones 1,1,1-trifluoro-3-phenylpropan-2-one, methyl 2-mercaptoacetate Phosphorus oxychloride, methanol crystallization Not specified Literature method for related compounds; requires multiple steps

Analytical and Process Considerations

  • Temperature Control: Lithiation reactions require low temperatures (≤ -30 °C) to avoid side reactions.
  • Solvent Choice: THF is preferred for lithiation/carboxylation; polar aprotic solvents like DMF or dioxane are common for cross-coupling.
  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.
  • Purification: Acid-base extraction, crystallization, and silica gel chromatography are standard purification techniques.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), Infrared (IR) spectroscopy, and X-ray crystallography confirm product identity and purity.

The preparation of 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid involves multi-step synthetic strategies combining lithiation/carboxylation and palladium-catalyzed cross-coupling reactions. The lithiation of substituted thiophenes at low temperature followed by carbonation is a key step for installing the carboxylic acid group, while cross-coupling enables introduction of the trifluoromethylated phenyl substituent. Alternative synthetic routes from trifluoromethylated phenyl ketones also exist but are less common.

The choice of method depends on available starting materials, desired scale, and purity requirements. Analytical techniques ensure the structural integrity and quality of the final compound, which is crucial for its applications in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

  • Structure : This isomer differs in the placement of substituents: the phenyl group is at the 4-position, and the CF₃ group is at the 5-position of the thiophene ring.
  • Impact : Positional isomerism significantly alters electronic properties. The CF₃ group at the 5-position may increase steric hindrance, reducing reactivity compared to the target compound.
  • Synthesis : Prepared via similar cross-coupling methods, with a reported melting point of 130–132°C and molecular weight of 272.24 g/mol.

Furan Analogs: 5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid

  • Structure : Replaces the thiophene ring with a furan (oxygen instead of sulfur).
  • Impact : The furan’s lower aromaticity and weaker electron-donating capacity reduce stability compared to thiophene derivatives. The molecular weight (290.62 g/mol) is higher due to the chlorine substituent.
  • Applications : Less common in pharmaceuticals due to furan’s susceptibility to oxidation.

Trifluoromethoxy Derivatives: 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid

  • Structure : Substitutes CF₃ with trifluoromethoxy (OCF₃) at the phenyl group.
  • Status : Discontinued in commercial catalogs, suggesting stability or synthesis challenges.

Ester Derivatives: Methyl 5-Phenylthiophene-2-carboxylate

  • Structure : Replaces the carboxylic acid with a methyl ester.
  • Impact : The ester group increases lipophilicity, making the compound more suitable as a prodrug. Hydrolysis to the carboxylic acid is required for biological activity.
  • Synthesis : Achieved via esterification of the parent acid, as described for 5-(methoxycarbonyl)thiophene-2-carboxylic acid.

Amino-Substituted Analogs: 3-Amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate

  • Structure: Incorporates an amino group at the 3-position.
  • Impact: The amino group enhances hydrogen-bonding capacity, improving target binding in biological systems. However, it may reduce metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid C₁₂H₇F₃O₂S 272.24 CF₃ at phenyl, COOH at thiophene-2 High lipophilicity, metabolic stability
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid C₁₂H₇F₃O₂S 272.24 CF₃ at thiophene-5, phenyl at thiophene-4 mp 130–132°C, steric hindrance
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid C₁₂H₆ClF₃O₃ 290.62 Cl and CF₃ on phenyl, furan ring Lower thermal stability
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid C₁₂H₇F₃O₃S 288.24 OCF₃ at phenyl Discontinued, higher polarity
Methyl 5-phenylthiophene-2-carboxylate C₁₂H₁₀O₂S 218.27 Methyl ester at thiophene-2 Prodrug potential

Key Research Findings

  • Synthetic Yields : Suzuki-Miyaura cross-coupling (as in Scheme 3) typically achieves >50% yields for aryl-thiophene derivatives.
  • Biological Relevance: CF₃-substituted thiophenes exhibit enhanced binding to hydrophobic enzyme pockets, as seen in retinoic acid derivatives.
  • Thermal Stability : Thiophene derivatives generally outperform furan analogs due to sulfur’s aromatic contribution.

Biological Activity

5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H7F3O2S
  • Molecular Weight : 272.241 g/mol
  • CAS Number : 208108-76-3

Antimicrobial Activity

Research has shown that thiophene derivatives, including 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid, exhibit notable antimicrobial properties. A study indicated that certain thiophene carboxylic acids possess significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may modulate cellular signaling pathways associated with cancer progression. For instance, structure-activity relationship (SAR) analyses indicate that the trifluoromethyl group enhances the compound's potency against certain cancer cell lines .

Compound Cell Line IC50 (µg/mL)
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acidA-431 (human epidermoid carcinoma)<10
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acidJurkat (T-cell leukemia)1.61 ± 1.92

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

The biological activity of 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid is likely due to its ability to interact with specific molecular targets within cells. This includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It may affect the expression of genes associated with cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including 5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of growth in several strains, supporting its potential as a therapeutic agent .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid and its derivatives?

The synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and aryl halides. For example, methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate can undergo further functionalization with trifluoromethyl groups via Ullmann coupling or palladium-catalyzed cross-coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves recrystallization or column chromatography to achieve >95% purity, as validated by quantitative NMR .

Q. What experimental techniques are used to characterize the structure of this compound?

  • X-ray crystallography : Software like SHELX is employed for small-molecule refinement to resolve crystal structures, particularly for verifying the planar arrangement of the thiophene ring and substituents .
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the trifluoromethyl group’s presence and substitution patterns on the phenyl ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (SDS) advise using personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. The compound should be stored in a cool, dry environment, and waste disposal must comply with local regulations for halogenated organic compounds .

Q. What physicochemical properties are critical for its solubility and reactivity?

Key properties include:

  • Melting point : 130–132°C (from CAS data) .
  • LogP : Estimated at ~3.5 (hydrophobic due to the trifluoromethyl group), influencing its solubility in organic solvents like DMSO or DMF.
  • Acidity : The carboxylic acid group (pKa ~2–3) allows salt formation under basic conditions, enhancing aqueous solubility for biological assays .

Q. How is the compound’s biological activity preliminarily assessed?

  • In vitro assays : Anti-inflammatory activity is tested via COX-2 inhibition assays, while cytotoxicity is evaluated using cell viability assays (e.g., MTT). Derivatives with hydroxypropoxy or allyloxy groups show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding to biological targets like dihydrofolate reductase (DHFR)?

The trifluoromethyl group enhances binding affinity through hydrophobic interactions and fluorine-specific effects (e.g., dipole-dipole interactions). In fragment-based screens, analogs with ΔTm >1.5°C (thermal shift assays) indicate stable target binding, as seen in similar thiophene-carboxylic acid derivatives . Computational docking (e.g., AutoDock Vina) can map interactions with residues like Lys120 and Phe182 in DHFR .

Q. What strategies optimize the compound’s selectivity for anti-inflammatory targets?

  • Structure-activity relationship (SAR) studies : Introducing bulky substituents (e.g., hydroxypropoxy) at the 4-position of the phenyl ring reduces off-target effects by sterically hindering non-specific binding .
  • Prodrug design : Esterification of the carboxylic acid group improves bioavailability, with enzymatic hydrolysis regenerating the active form in vivo .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Systematic replication studies should:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What advanced computational methods predict its pharmacokinetic properties?

  • Density functional theory (DFT) : Calculates electron density distributions to predict metabolic sites (e.g., oxidation of the thiophene ring) .
  • Molecular dynamics (MD) simulations : Model membrane permeability by simulating interactions with lipid bilayers .

Q. How is the compound’s stability under varying experimental conditions assessed?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and acidic/basic conditions, followed by HPLC analysis to quantify degradation products .
  • Long-term storage stability : Monitor changes in purity and crystallinity over 6–12 months using XRPD (X-ray powder diffraction) .

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